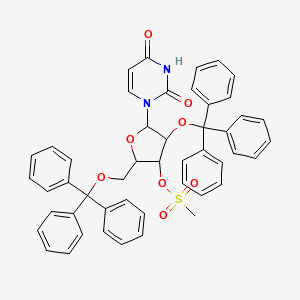![molecular formula C13H17Cl2NO3 B11997404 3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid CAS No. 64977-02-2](/img/structure/B11997404.png)
3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid is a chemical compound with the molecular formula C13H17Cl2NO3. It is known for its unique structure, which includes a bis(2-chloroethyl)amino group attached to a phenoxypropanoic acid backbone
Méthodes De Préparation
The synthesis of 3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid typically involves the reaction of 3-aminophenol with 2-chloroethyl chloroformate to form the intermediate 3-(2-chloroethylamino)phenol. This intermediate is then reacted with 3-chloropropanoic acid under specific conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid involves its interaction with cellular components. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. This mechanism is similar to that of other alkylating agents used in chemotherapy . The molecular targets include DNA and various enzymes involved in cell replication and repair pathways.
Comparaison Avec Des Composés Similaires
3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid can be compared with other similar compounds such as:
3-{2-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid: This compound has a similar structure but differs in the position of the bis(2-chloroethyl)amino group.
Propriétés
Numéro CAS |
64977-02-2 |
|---|---|
Formule moléculaire |
C13H17Cl2NO3 |
Poids moléculaire |
306.18 g/mol |
Nom IUPAC |
3-[3-[bis(2-chloroethyl)amino]phenoxy]propanoic acid |
InChI |
InChI=1S/C13H17Cl2NO3/c14-5-7-16(8-6-15)11-2-1-3-12(10-11)19-9-4-13(17)18/h1-3,10H,4-9H2,(H,17,18) |
Clé InChI |
FEOMSJXNYZDINC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OCCC(=O)O)N(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-Methoxyphenyl)-4-{[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11997322.png)
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-bromothiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11997326.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11997332.png)
![2-[(E)-{[4-(4-chlorophenyl)piperazin-1-yl]imino}methyl]-6-ethoxyphenol](/img/structure/B11997336.png)

![1-[4-(Diphenylmethyl)piperazinyl]-3-(4-phenylphenoxy)propan-2-ol](/img/structure/B11997360.png)

![Methyl 4-{[(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11997386.png)



![N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)hexanamide](/img/structure/B11997414.png)
![2-(1-Naphthyl)-N-[2,2,2-trichloro-1-({[(2-methoxyphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B11997422.png)
![7-Methoxy-3a-methyl-2,3a,4,5-tetrahydro-3H-benzo[g]indazol-3-one](/img/structure/B11997424.png)
